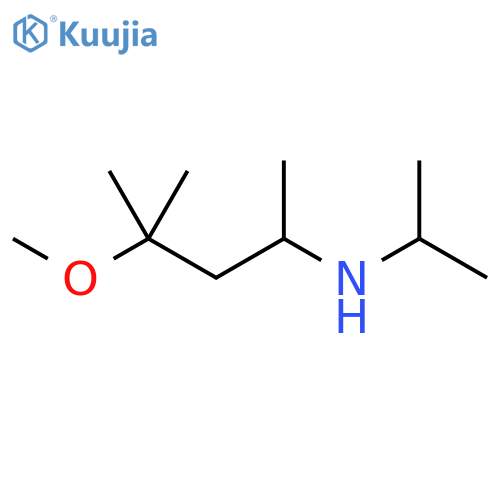

Cas no 1038370-82-9 (2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)-)

2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)-

-

- インチ: 1S/C10H23NO/c1-8(2)11-9(3)7-10(4,5)12-6/h8-9,11H,7H2,1-6H3

- InChIKey: JVLYSFHBYOPWJO-UHFFFAOYSA-N

- ほほえんだ: CC(NC(C)C)CC(OC)(C)C

2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-165721-1.0g |

(4-methoxy-4-methylpentan-2-yl)(propan-2-yl)amine |

1038370-82-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-165721-10.0g |

(4-methoxy-4-methylpentan-2-yl)(propan-2-yl)amine |

1038370-82-9 | 10.0g |

$3131.0 | 2023-02-17 | ||

| Enamine | EN300-165721-0.05g |

(4-methoxy-4-methylpentan-2-yl)(propan-2-yl)amine |

1038370-82-9 | 0.05g |

$612.0 | 2023-02-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347664-50mg |

n-Isopropyl-4-methoxy-4-methylpentan-2-amine |

1038370-82-9 | 95% | 50mg |

¥16524 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347664-500mg |

n-Isopropyl-4-methoxy-4-methylpentan-2-amine |

1038370-82-9 | 95% | 500mg |

¥15093 | 2023-03-01 | |

| Ambeed | A1055106-1g |

(4-Methoxy-4-methylpentan-2-yl)(propan-2-yl)amine |

1038370-82-9 | 95% | 1g |

$469.0 | 2024-08-02 | |

| Enamine | EN300-165721-0.1g |

(4-methoxy-4-methylpentan-2-yl)(propan-2-yl)amine |

1038370-82-9 | 0.1g |

$640.0 | 2023-02-17 | ||

| Enamine | EN300-165721-0.5g |

(4-methoxy-4-methylpentan-2-yl)(propan-2-yl)amine |

1038370-82-9 | 0.5g |

$699.0 | 2023-02-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347664-100mg |

n-Isopropyl-4-methoxy-4-methylpentan-2-amine |

1038370-82-9 | 95% | 100mg |

¥14976 | 2023-03-01 | |

| Enamine | EN300-165721-0.25g |

(4-methoxy-4-methylpentan-2-yl)(propan-2-yl)amine |

1038370-82-9 | 0.25g |

$670.0 | 2023-02-17 |

2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)- 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

5. Water

2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)-に関する追加情報

2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)-(CAS No. 1038370-82-9)の専門的な概要と応用

2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)-(CAS No. 1038370-82-9)は、有機化学分野で注目されるアミン誘導体の一つです。その特異な構造(4-メトキシ-4-メチル基とイ��プロピルアミンの組み合わせ)により、医薬品中間体や機能性材料の合成において重要な役割を果たします。近年、サステナブルケミストリーやグリーン合成の需要増加に伴い、この化合物の効率的な合成法や生分解性に関する研究が活発化しています。

この化合物の物理化学的特性としては、中程度の極性を示し、有機溶媒への溶解性が高いことが特徴です。また、立体障害を有するため、反応選択性を制御する触媒設計や不斉合成への応用が期待されています。例えば、キラル補助剤としての利用や、高分子材料の改質剤としての検討が行われています。

現在、検索エンジンやAIプラットフォームでは「アミン誘導体 環境配慮型合成」や「CAS 1038370-82-9 安全性データ」といったキーワードが頻繁に検索されています。これに対応し、本化合物の代替溶媒(例: 超臨界CO₂)を用いた合成プロセスの開発や、リサイクル可能な触媒の利用に関する最新知見が注目を集めています。

産業応用では、電子材料分野での需要が拡大しています。特に、有機ELやフレキシブルディスプレイの材料開発において、本化合物の熱安定性と薄膜形成能が評価されています。また、バイオマーカーの合成前駆体としての可能性も研究されており、創薬分野での今後の展開が期待されます。

分析技術としては、HPLC-MSやNMR分光法による構造確認が標準的ですが、近年ではAI予測モデルを活用した物性推定手法も導入されています。特に、4-メトキシ基の電子効果と立体配置の関係性に関する理論計算が、実験データと組み合わせて精力的に研究されています。

規制動向に関連して、REACH規制やGHS分類への適合性についての問い合わせが増加しています。本化合物は現時点で国際的な規制物質リストに含まれていませんが、化学品管理の観点からライフサイクルアセスメント(LCA)データの整備が進められています。

今後の展望として、カーボンニュートラルを視野に入れたバイオベース合成経路の開発や、自動化合成プラットフォームとの親和性向上が課題となっています。さらに、メタバースを活用した分子設計シミュレーション技術との連携など、デジタルケミストリーの進展も本化合物の研究を加速させる要因となるでしょう。

1038370-82-9 (2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)-) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)